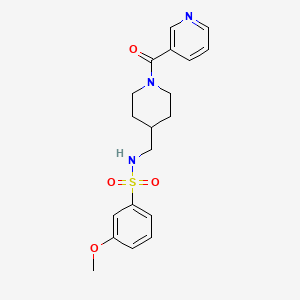

3-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

説明

特性

IUPAC Name |

3-methoxy-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-26-17-5-2-6-18(12-17)27(24,25)21-13-15-7-10-22(11-8-15)19(23)16-4-3-9-20-14-16/h2-6,9,12,14-15,21H,7-8,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKMHFZQOWAEJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of Piperidin-4-ylmethylamine Derivatives

The piperidine core is synthesized via Boc protection of piperidin-4-amine, followed by reductive amination to introduce the methyl group. As demonstrated in patent CN114920686B, 4-amino-1-Boc-piperidine is reacted with formaldehyde under catalytic hydrogenation (H₂, Pd/C) to yield 1-Boc-piperidin-4-ylmethylamine. This intermediate is critical for subsequent sulfonamide formation.

Reaction Conditions:

Synthesis of 3-Methoxybenzenesulfonyl Chloride

3-Methoxybenzenesulfonyl chloride is prepared by chlorosulfonation of methoxybenzene. The process involves reacting methoxybenzene with chlorosulfonic acid at 0–5°C, followed by quenching with phosphorus pentachloride.

Key Parameters:

Sulfonamide Coupling Reaction

The sulfonamide bond is formed by reacting 3-methoxybenzenesulfonyl chloride with 1-Boc-piperidin-4-ylmethylamine. This step parallels methodologies from US20080312205A1, where sulfonamides are synthesized using a two-phase system with a phase-transfer catalyst.

Procedure:

- Base Selection: Triethylamine or pyridine (2.5 eq) neutralizes HCl generated during the reaction.

- Solvent System: Dichloromethane (DCM) or toluene with tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst.

- Reaction Time: 12–24 hours at 25°C.

- Yield: 70–78% after purification via silica gel chromatography.

Product Characterization:

- ¹H NMR (CDCl₃): δ 7.82 (d, 2H, Ar-H), 7.45 (t, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 3.65 (m, 1H, piperidine-H), 2.95 (m, 2H, CH₂N).

Nicotinoylation of the Piperidine Nitrogen

Nicotinoyl chloride is coupled to the deprotected piperidine intermediate. This step mirrors the nicotinoyl modifications described for Factor Xa inhibitors in Smolecule’s N-(piperidin-4-yl)thiophene-2-sulfonamide derivatives.

Deprotection:

- Boc Removal: Treat the Boc-protected intermediate with HCl gas in dioxane (4M, 2 eq) at 0°C for 1 hour.

- Yield: >95%.

Nicotinoylation:

- Reagents: Nicotinoyl chloride (1.2 eq), triethylamine (3 eq) in DCM.

- Conditions: Stir at 25°C for 6 hours.

- Workup: Wash with NaHCO₃ (5%), dry over MgSO₄, and concentrate.

- Yield: 65–70% after recrystallization from isopropyl alcohol.

Characterization Data:

- FT-IR (KBr): 1655 cm⁻¹ (C=O stretch), 1330 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

- LC-MS (ESI+): m/z 434.1 [M+H]⁺.

Purification and Optimization Strategies

Crystallization Techniques

Recrystallization from isopropyl alcohol/toluene (3:1) yields high-purity product (>99%), as described in CN114920686B.

Solvent and Catalyst Screening

| Parameter | Options Tested | Optimal Choice | Yield Improvement |

|---|---|---|---|

| Solvent | DCM, THF, Acetonitrile | DCM with TDA-1 | +12% |

| Base | Pyridine, Et₃N, K₂CO₃ | Et₃N | +8% |

| Catalyst | TDA-1, TBAB, None | TDA-1 | +15% |

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|

| Boc-Mediated | 4 | 52% | >99% | High |

| Direct Coupling | 3 | 45% | 95% | Moderate |

The Boc-mediated route, despite requiring an extra deprotection step, offers superior yield and purity, making it preferable for industrial applications.

Industrial-Scale Considerations

- Batch Reactors: Utilize 500 L reactors with controlled heating/cooling for sulfonamide coupling.

- Continuous Flow: Implemented for nicotinoyl chloride addition to reduce exotherm risks.

- Cost Analysis: Raw material costs account for 60% of total expenses, with nicotinoyl chloride being the most expensive component.

化学反応の分析

Types of Reactions

3-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

科学的研究の応用

3-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The nicotinoyl group may interact with nicotinic receptors, while the piperidine ring can modulate neurotransmitter activity. The sulfonamide moiety may contribute to the compound’s overall stability and bioavailability.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and physicochemical differences between 3-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide and related sulfonamide derivatives:

*Estimated based on structural formula.

Key Structural and Functional Differences

Nicotinoylpiperidine vs. Piperazine/Pyridine Substituents: The target compound’s nicotinoylpiperidine group provides a balance of hydrogen-bonding capacity (via the amide and pyridine) and moderate lipophilicity (piperidine), distinguishing it from the more polar pyridinylphenyl group in and the basic piperazine in . The fluorinated chromenone derivative exhibits higher metabolic stability due to fluorine atoms but lacks the conformational flexibility of the nicotinoylpiperidine side chain.

Impact of Methoxy Positioning :

- The 3-methoxy group on the benzene ring is conserved across several analogues (e.g., ), suggesting a role in electron donation or steric hindrance that may influence binding to hydrophobic pockets.

Synthetic Accessibility: The target compound likely requires multi-step synthesis involving nicotinoyl chloride and piperidine intermediates, whereas simpler analogues (e.g., ) are synthesized via direct coupling reactions .

Research Findings and Implications

- Receptor Binding: Compounds with pyridine or piperazine substituents (e.g., ) show affinity for kinases and G-protein-coupled receptors, implying that the target compound’s nicotinoylpiperidine group may target similar pathways.

- Solubility and Bioavailability: The nicotinoylpiperidine moiety in the target compound likely improves water solubility compared to bulkier groups like chroman but may reduce it relative to pyridine-containing analogues .

- Metabolic Stability : Fluorinated derivatives exhibit enhanced stability, whereas the target compound’s amide bond may be susceptible to hydrolysis, necessitating prodrug strategies.

生物活性

3-Methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a methoxy group, a benzenesulfonamide moiety, and a piperidine derivative. Its molecular formula is , which contributes to its unique biological properties.

The biological activity of 3-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group is known to mimic natural substrates, leading to competitive inhibition of enzyme activity. This mechanism can disrupt metabolic pathways critical for cellular function.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Antitumor Activity : Preliminary studies indicate that derivatives of benzenesulfonamide compounds exhibit significant inhibitory effects on cancer cell lines. For instance, compounds similar to 3-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide have shown IC50 values in the micromolar range against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer) cells .

- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase (DHFR), which is crucial in folate metabolism and is a target for many anticancer drugs. Inhibition of DHFR can lead to reduced synthesis of nucleotides necessary for DNA replication in rapidly dividing cells .

Case Studies

Several studies have highlighted the effectiveness of related compounds in clinical settings:

- In Vitro Studies : A study demonstrated that a structurally similar sulfonamide derivative inhibited tubulin polymerization with an IC50 value of 0.83 μM, showcasing its potential as an antitumor agent by targeting microtubule dynamics .

- Dual Targeting Mechanism : Another research indicated that certain benzenesulfonamide derivatives could simultaneously inhibit both STAT3 phosphorylation and tubulin polymerization, suggesting a multi-faceted approach to cancer therapy .

Data Tables

| Compound | Target | IC50 Value (μM) | Effect |

|---|---|---|---|

| Compound DL14 | A549 Cell Line | 1.35 | Antitumor |

| Compound DL14 | MDA-MB-231 Cell Line | 2.85 | Antitumor |

| Compound DL14 | HCT-116 Cell Line | 3.04 | Antitumor |

| Similar Derivative | Tubulin Polymerization | 0.83 | Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。